molecular formula C9H10ClN3O B3196797 2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine CAS No. 1000933-82-3

2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine

Cat. No. B3196797
CAS RN: 1000933-82-3
M. Wt: 211.65 g/mol
InChI Key: RQUUBPZEGDZSNS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine (CMDF) is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research and drug discovery. CMDF belongs to the class of furopyrimidine compounds, which are known for their ability to bind to certain proteins and enzymes and modulate their activity.

Scientific Research Applications

Anti-Inflammatory Activities

Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Antioxidant Properties

Pyrimidines also exhibit antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases.

Antibacterial and Antifungal Activities

Pyrimidines have been found to have antibacterial and antifungal properties . This makes them potentially useful in the development of new antimicrobial agents.

Antiviral Properties

Some pyrimidines have shown antiviral properties , which could be beneficial in the treatment of various viral infections.

Antituberculosis Properties

Pyrimidines have also been found to have antituberculosis properties . This suggests potential applications in the treatment of tuberculosis.

Anticancer Activities

Certain pyrimidines have shown significant inhibitory activity against cancer cells . For example, compounds related to pyrimidines have shown good antitumor effects on the carcinosarcoma in rats .

Inhibition of Dihydrofolate Reductase (DHFR)

Some pyrimidines, such as Piritrexim, have been found to inhibit dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the synthesis of nucleotides and thus DNA. Inhibiting DHFR can prevent the growth of rapidly dividing cells, such as cancer cells.

Synthesis of Novel Compounds

The structure of pyrimidines allows for a wide range of chemical transformations, leading to the synthesis of novel compounds . For example, the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1 H-pyrazolo[3,4-d]pyrimidine with methylamine produced a selectively 4-substituted product .

properties

IUPAC Name

2-(chloromethyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-4-5(2)14-9-7(4)8(11)12-6(3-10)13-9/h3H2,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUUBPZEGDZSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC(=NC(=C12)N)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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